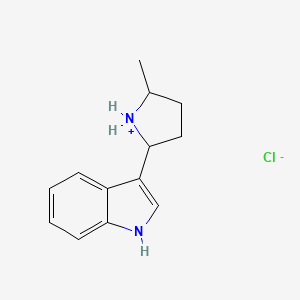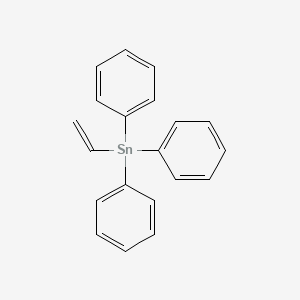
Triphenyl vinyl tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl vinyl tin is an organotin compound with the chemical formula (C₆H₅)₃SnC₂H₃. It consists of a tin atom bonded to three phenyl groups and one vinyl group. This compound is part of a broader class of organotin compounds, which have been widely studied for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl vinyl tin can be synthesized through various methods. One common approach involves the reaction of triphenyl tin chloride with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize by-products. The final product is usually purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Triphenyl vinyl tin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenyl tin oxide and other tin-containing compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The vinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in organic synthesis and catalysis.
科学的研究の応用
Triphenyl vinyl tin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: It has been studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism by which triphenyl vinyl tin exerts its effects involves the interaction of the tin atom with various molecular targets. The phenyl and vinyl groups provide steric and electronic effects that influence the reactivity of the compound. In biological systems, it can interact with cellular components, leading to its antifungal and antibacterial activities.
類似化合物との比較
Similar Compounds
Triphenyl tin chloride: Similar structure but with a chloride group instead of a vinyl group.
Triphenyl tin hydroxide: Contains a hydroxide group.
Triphenyl tin acetate: Contains an acetate group.
Uniqueness
Triphenyl vinyl tin is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to other triphenyl tin compounds. This makes it particularly useful in specific organic synthesis reactions and industrial applications.
特性
CAS番号 |
2117-48-8 |
|---|---|
分子式 |
C20H18Sn |
分子量 |
377.1 g/mol |
IUPAC名 |
ethenyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2; |
InChIキー |
JCJXEBAQTMCZGK-UHFFFAOYSA-N |
正規SMILES |
C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


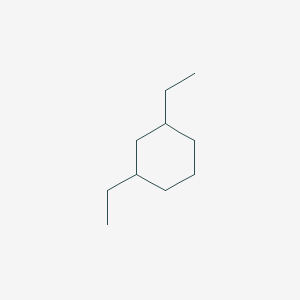
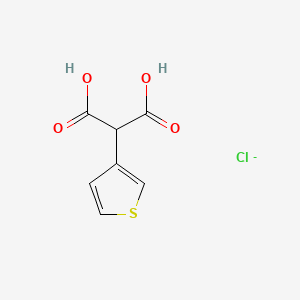
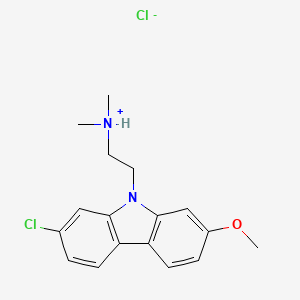

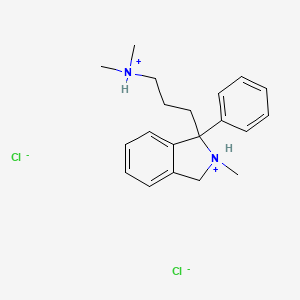

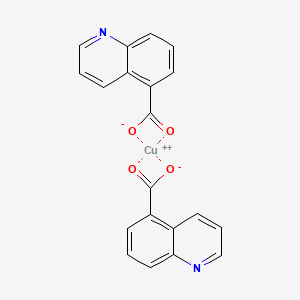


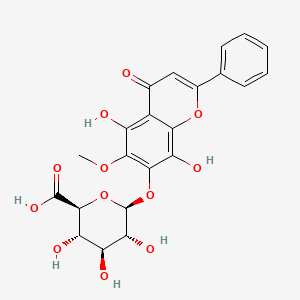
![Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15342269.png)

